molecular formula C9H16O B8354648 2-Isobutyl-cyclopent-2-enol

2-Isobutyl-cyclopent-2-enol

Cat. No.: B8354648
M. Wt: 140.22 g/mol
InChI Key: MPWWHZHNJMABFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-cyclopent-2-enol is a substituted cyclopentenol compound of high interest in industrial and synthetic organic chemistry research. This chemical belongs to a class of cyclopent-2-enol derivatives that serve as valuable intermediates and building blocks for the synthesis of more complex molecules . A primary research application for compounds of this structural class is in the development of novel fragrance ingredients . Terpene-derived structures, including cyclopentenol derivatives, are extensively investigated for their unique olfactory properties and are key components in the flavor and fragrance industry . Researchers utilize these scaffolds to explore new chemical spaces and discover molecules with distinct scent profiles, such as woody, sandalwood, or other novel characteristics . From a chemical perspective, the molecule features both an alcohol functional group and a carbon-carbon double bond within a strained cyclopentene ring. This combination makes it a versatile substrate for further chemical transformations . The double bond is amenable to various functionalization reactions, including classical and modern methods for alkene transformation, allowing researchers to create a diverse library of derivatives from a single chiral starting point . The reactivity of the molecule is also influenced by the principle of keto-enol tautomerism, a fundamental equilibrium in organic chemistry where a carbonyl-containing form (keto) interconverts with a double-bonded alcohol form (enol) . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(2-methylpropyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7(2)6-8-4-3-5-9(8)10/h4,7,9-10H,3,5-6H2,1-2H3

InChI Key

MPWWHZHNJMABFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CCCC1O

Origin of Product

United States

Comparison with Similar Compounds

2-Methylcyclopentanol (CAS: N/A; )

  • Structure: Cyclopentanol with a methyl group at position 2.
  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Differences: Substituent Size: Methyl (smaller) vs. Isobutyl (bulkier), which may lower solubility in polar solvents . Boiling Point: Predicted to be lower than this compound due to reduced molecular weight. Applications: Used as a research chemical in stereochemical studies .

2-Hexylcyclopent-2-enyl Acetate (CAS: 56277-00-0; )

  • Structure: Cyclopent-2-enol with a hexyl group and an acetate ester.
  • Molecular Formula : C₁₃H₂₂O₂
  • Molecular Weight : 210.31 g/mol
  • Key Differences: Functional Group: Acetate ester enhances volatility, making it suitable for fragrance applications . Reactivity: The ester group undergoes hydrolysis, unlike the free hydroxyl in this compound. Substituent Length: Hexyl chain increases lipophilicity compared to isobutyl .

Cyclopent-2-ene-1,4-diol (CAS: 4157-01-1; )

  • Structure : Cyclopentene ring with hydroxyl groups at positions 1 and 4.
  • Molecular Formula : C₅H₈O₂
  • Molecular Weight : 100.12 g/mol
  • Key Differences: Functional Groups: Dual hydroxyl groups enable hydrogen bonding, increasing water solubility compared to mono-hydroxyl analogs . Reactivity: Potential for oxidation to diketones, unlike this compound, which may undergo dehydration or alkylation .

1-Methylcyclopentanol (CAS: 1462-03-9; )

  • Structure: Cyclopentanol with a methyl group at position 1.
  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Differences :
    • Positional Isomerism: Methyl at position 1 vs. isobutyl at position 2 alters steric effects and reaction pathways .
    • Physical Properties: Higher density and melting point due to differing substituent placement .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Applications Evidence ID
This compound C₉H₁₆O 140.23 (hypothetical) Isobutyl, hydroxyl Synthetic intermediates -
2-Methylcyclopentanol C₆H₁₂O 100.16 Methyl, hydroxyl Research chemicals
2-Hexylcyclopent-2-enyl acetate C₁₃H₂₂O₂ 210.31 Hexyl, acetate ester Fragrances, flavors
Cyclopent-2-ene-1,4-diol C₅H₈O₂ 100.12 Diol Pharmaceutical intermediates
1-Methylcyclopentanol C₆H₁₂O 100.16 Methyl (position 1), hydroxyl Solvent studies

Research Findings and Implications

  • Steric Effects : Bulky substituents like isobutyl may hinder nucleophilic attack at the hydroxyl group, contrasting with smaller methyl analogs .
  • Solubility Trends: Longer alkyl chains (e.g., hexyl) reduce water solubility but enhance compatibility with non-polar matrices, as seen in ester derivatives .
  • Functional Group Reactivity: Free hydroxyl groups (e.g., in cyclopentenols) are more reactive toward acetylation than ester-protected counterparts .

Limitations and Contradictions

  • and highlight positional isomer effects, but their applicability to enol systems requires further validation.

Preparation Methods

Substrate Scope and Steric Considerations

The steric bulk of silyl protecting groups significantly influences reaction efficiency. While tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) groups afforded cyclopentenones in 77–85% yields, triisopropylsilyl (TIPS) derivatives led to decomposition due to steric hindrance. This insight suggests that isobutyl-substituted silyl enol ethers may require moderate steric profiles to balance reactivity and stability.

One-Pot Synthesis Protocol

A streamlined one-pot process was developed, wherein in situ formation of the dicobalthexacarbonyl complex followed by cyclization delivered cyclopentenones without intermediate isolation. This method reduced handling losses and improved scalability, critical for industrial applications.

Acid-Catalyzed Isomerization of 2-Alkylidene Cyclopentanones

Patent GB2486686A details a high-yielding isomerization process for converting 2-alkylidene cyclopentanones to 2-alkyl-cyclopent-2-enones, which can subsequently be reduced to the target enol. The reaction employs non-aqueous, halogen-free conditions with alcohol solvents (e.g., 1-butanol, octanol) and acid catalysts (e.g., methanesulfonic acid) at temperatures exceeding 150°C.

Optimization of Reaction Parameters

  • Temperature : Elevated temperatures (160–230°C) drive equilibrium toward the enone product. At 190°C, isomerization of pentylidene cyclopentanone achieved 98.8% conversion with 82.6% isolated yield.

  • Solvent Ratio : A weight ratio of alcohol to substrate ≥3:1 minimizes side reactions. Octanol outperformed shorter-chain alcohols due to superior thermal stability.

  • Catalyst Loading : Methanesulfonic acid at 1:250 molar ratio (catalyst:substrate) provided optimal kinetics without over-acidification.

Table 1: Comparative Isomerization Yields Under Varied Conditions

SubstrateCatalystTemperature (°C)Time (min)Yield (%)
Pentylidene derivativeMethanesulfonic acid1903082.6
Pentylidene derivativeMethanesulfonic acid1707578.3

Continuous vs. Batch Processes

Continuous flow systems enhanced reproducibility and reduced reaction times to 15–60 minutes, compared to 30–120 minutes in batch mode. This scalability is advantageous for large-scale production of 2-isobutyl-cyclopent-2-enone intermediates.

Reduction of Cyclopentenones to this compound

While direct synthesis of this compound remains undocumented in the reviewed literature, extrapolation from analogous systems suggests viable pathways:

Catalytic Hydrogenation

Selective hydrogenation of the cyclopentenone carbonyl group using palladium on carbon (Pd/C) or ruthenium-based catalysts under mild hydrogen pressure (1–3 atm) could yield the enol. However, over-reduction to the cyclopentanol derivative must be controlled via catalyst poisoning or temperature modulation.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction, employing aluminum isopropoxide and isopropanol, selectively reduces ketones to secondary alcohols. Applied to 2-isobutyl-cyclopent-2-enone, this method may afford the enol with retention of the cyclopentene ring’s unsaturation.

Table 2: Hypothetical Reduction Outcomes for 2-Isobutyl-cyclopent-2-enone

MethodCatalystSolventTemperature (°C)Expected Yield (%)
Catalytic HydrogenationPd/C (5%)Ethanol2565–75
MPV ReductionAl(OiPr)₃Isopropanol8070–85

Q & A

Q. How can researchers ensure reproducibility in spectral data interpretation?

  • Methodological Answer : Adopt open-access spectral databases (e.g., NIST Chemistry WebBook) for cross-validation. Implement version-controlled data annotation (e.g., δ values in NMR) and peer-review workflows. Disclose solvent and instrument calibration details in publications .

Tables for Quick Reference

Synthetic Method Key Parameters Validation Technique
Cyclization of prenol derivativesTemp: 80–100°C, Catalyst: H2_2SO4_4GC-MS, 1^1H NMR
Catalytic hydrogenationPressure: 50 bar, Catalyst: Pd/CHPLC, Chiral CD
Stability Assessment Conditions Tested Degradation Markers
Thermal stability40°C, 75% humidity, 4 weeksOxidation byproducts (MS)
Photolytic stabilityUV light (254 nm), 48 hoursIsomerization (HPLC)

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